N,N-dimethyl-1-[2-(piperidin-2-yl)phenyl]methanamine
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Overview
Description
N,N-dimethyl-1-[2-(piperidin-2-yl)phenyl]methanamine: is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring attached to a phenyl group, which is further connected to a dimethylamino group. Piperidine derivatives are known for their significant role in medicinal chemistry and pharmaceutical applications due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-1-[2-(piperidin-2-yl)phenyl]methanamine typically involves the reaction of 2-(piperidin-2-yl)benzaldehyde with dimethylamine. The reaction is carried out under controlled conditions, often using a solvent such as ethanol or methanol. The reaction mixture is heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC). Once the reaction is complete, the product is purified using column chromatography or recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: N,N-dimethyl-1-[2-(piperidin-2-yl)phenyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives.
Scientific Research Applications
N,N-dimethyl-1-[2-(piperidin-2-yl)phenyl]methanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N,N-dimethyl-1-[2-(piperidin-2-yl)phenyl]methanamine involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing the signaling pathways involved in neurological processes. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
- N,N-dimethyl-2-piperidin-2-ylethanamine
- N,N-dimethyl-1-(3-(piperazin-1-yl)phenyl)methanamine
- N,N-dimethyl-1-(4-piperidin-2-ylphenyl)methanamine
Comparison: N,N-dimethyl-1-[2-(piperidin-2-yl)phenyl]methanamine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities to receptors, varying degrees of biological activity, and unique pharmacokinetic profiles. These differences make it a valuable compound for specific research and therapeutic applications .
Properties
CAS No. |
887360-26-1 |
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Molecular Formula |
C14H22N2 |
Molecular Weight |
218.34 g/mol |
IUPAC Name |
N,N-dimethyl-1-(2-piperidin-2-ylphenyl)methanamine |
InChI |
InChI=1S/C14H22N2/c1-16(2)11-12-7-3-4-8-13(12)14-9-5-6-10-15-14/h3-4,7-8,14-15H,5-6,9-11H2,1-2H3 |
InChI Key |
CJBNGRDOGNMGFQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC=CC=C1C2CCCCN2 |
Origin of Product |
United States |
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